What is the chemical structure of Methyl 4-(2-methylbenzoyl)benzoate
What is the chemical structure of Methyl 4-(2-methylbenzoyl)benzoate
An In-depth Technical Guide to Methyl 4-(2-methylbenzoyl)benzoate
Abstract
This technical guide provides a comprehensive scientific overview of Methyl 4-(2-methylbenzoyl)benzoate, a key benzophenone derivative with significant applications in organic synthesis and medicinal chemistry. This document delves into the molecule's fundamental chemical structure, physicochemical properties, and detailed protocols for its synthesis via Friedel-Crafts acylation. Furthermore, it outlines the analytical methodologies for its characterization, including spectroscopic techniques such as NMR, IR, and Mass Spectrometry. The guide culminates in a discussion of its emerging role as a pivotal intermediate in the development of novel therapeutic agents, offering valuable insights for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction: The Benzophenone Scaffold
Benzophenone and its substituted derivatives represent a critical class of organic compounds. Their unique diarylketone structure serves as a versatile scaffold in numerous applications, ranging from photoinitiators in polymer chemistry to fundamental building blocks for pharmaceuticals.[1] The electronic and steric properties of the benzophenone core can be finely tuned through substitution on its phenyl rings, making it an attractive motif in medicinal chemistry for designing molecules with specific biological activities. Methyl 4-(2-methylbenzoyl)benzoate, the subject of this guide, is a prime example of such a tailored molecule, incorporating both a methyl ester and a tolyl group, which predetermines its utility as a sophisticated synthetic intermediate.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the utility of any chemical compound is a thorough characterization of its structure and physical properties.
Chemical Structure
Methyl 4-(2-methylbenzoyl)benzoate, with the CAS Number 649756-96-7, possesses a molecular formula of C₁₆H₁₄O₃.[2][3] Its structure consists of a central carbonyl group linking two phenyl rings. One ring is substituted at the para-position with a methyl ester group (methoxycarbonyl), while the other is substituted at the ortho-position with a methyl group. This specific arrangement of functional groups dictates its reactivity and potential for further chemical modification.
Caption: Chemical structure of Methyl 4-(2-methylbenzoyl)benzoate.
Physicochemical Data
A summary of the key physicochemical properties is presented below. These values are critical for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Source |
| CAS Number | 649756-96-7 | [2][3] |
| Molecular Formula | C₁₆H₁₄O₃ | [3] |
| Molecular Weight | 254.28 g/mol | [3] |
| Exact Mass | 254.0943 g/mol | [3] |
| LogP (Predicted) | 3.01 | [3] |
| Polar Surface Area | 43.37 Ų | [3] |
Synthesis Pathway: The Friedel-Crafts Acylation
The most robust and widely adopted method for synthesizing benzophenones is the Friedel-Crafts acylation.[1][4] This electrophilic aromatic substitution reaction provides a direct and efficient means of forming the crucial carbon-carbon bond between an aromatic ring and an acyl group.[5]
Reaction Mechanism and Rationale
The synthesis of Methyl 4-(2-methylbenzoyl)benzoate proceeds via the reaction of methyl benzoate with 2-methylbenzoyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][6]
The mechanism unfolds in three key steps:
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Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the 2-methylbenzoyl chloride, abstracting it to form a highly electrophilic and resonance-stabilized acylium ion. This step is critical as it generates the potent electrophile required for the reaction.[1][5]
-
Electrophilic Aromatic Substitution: The electron-rich π-system of the methyl benzoate ring acts as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the para-position relative to the electron-withdrawing methyl ester group, due to steric hindrance at the ortho positions and the deactivating nature of the ester. The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]
-
Deprotonation and Aromaticity Restoration: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon bearing the new acyl group, collapsing the arenium ion and restoring the aromaticity of the ring to yield the final product.
Caption: General workflow for the synthesis via Friedel-Crafts Acylation.
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and an anhydrous solvent such as dichloromethane (DCM). Cool the suspension to 0-5 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve 2-methylbenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 5 °C. The formation of the acylium ion complex is often accompanied by a color change.
-
Addition of Aromatic Substrate: Following the complete addition of the acyl chloride, add methyl benzoate (1.0-1.1 equivalents) dropwise, again ensuring the temperature remains at 0-5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully and slowly quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes. Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure Methyl 4-(2-methylbenzoyl)benzoate.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized product. Below are the expected spectroscopic signatures for Methyl 4-(2-methylbenzoyl)benzoate, based on the analysis of its functional groups and data from structurally similar compounds.[7][8][9][10]
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Multiple signals in the δ 7.2-8.2 ppm range, corresponding to the two distinct aromatic rings. Methyl Ester (O-CH₃): A singlet around δ 3.9 ppm. Tolyl Methyl (Ar-CH₃): A singlet around δ 2.4 ppm. |
| ¹³C NMR | Ketone Carbonyl (C=O): Signal expected around δ 196 ppm. Ester Carbonyl (C=O): Signal expected around δ 166 ppm. Aromatic Carbons: Multiple signals in the δ 125-145 ppm range. Methyl Ester Carbon (O-CH₃): Signal around δ 52 ppm. Tolyl Methyl Carbon (Ar-CH₃): Signal around δ 21 ppm. |
| IR Spectroscopy | Ketone C=O Stretch: A strong absorption band around 1660-1680 cm⁻¹. Ester C=O Stretch: A strong absorption band around 1720-1730 cm⁻¹. Aromatic C-H Stretch: Bands above 3000 cm⁻¹. Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹. C-O Stretch: Bands in the 1100-1300 cm⁻¹ region. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z = 254. Key Fragments: Fragments corresponding to the loss of the methoxy group (-OCH₃, m/z = 223) and the methyl ester group (-COOCH₃, m/z = 195). A prominent peak for the 2-methylbenzoyl cation (m/z = 119) is also expected. |
Applications in Drug Development and Medicinal Chemistry
Methyl 4-(2-methylbenzoyl)benzoate is not just an academic curiosity; it serves as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its structure is closely related to key precursors for drugs like Tolvaptan.[11][12][13] Tolvaptan is a selective vasopressin V₂ receptor antagonist used to treat hyponatremia. The synthesis of its core structure often involves intermediates like 2-methyl-4-(2-methylbenzoyl)amino benzoic acid.[12]
The utility of Methyl 4-(2-methylbenzoyl)benzoate in this context is clear:
-
Structural Precursor: It provides the core benzophenone scaffold which can be further elaborated. The methyl ester can be hydrolyzed to a carboxylic acid, and other functional groups can be introduced onto the rings.
-
Modularity: The Friedel-Crafts synthesis allows for the combination of diverse substituted benzoic acids and aromatic compounds, enabling the rapid generation of a library of benzophenone derivatives for structure-activity relationship (SAR) studies.
-
Drug Scaffolding: The benzophenone motif is a privileged structure in drug discovery, known to interact with various biological targets. Derivatives of methyl benzoate have been investigated as potential inhibitors of key metabolic pathways, such as the pentose phosphate pathway, which is relevant in cancer therapy.[14]
The reliable supply of high-purity intermediates like Methyl 4-(2-methylbenzoyl)benzoate is therefore a critical enabler for pharmaceutical research and development, streamlining the path from initial synthesis to clinical trials.[12]
Conclusion
Methyl 4-(2-methylbenzoyl)benzoate is a well-defined chemical entity whose synthesis, characterization, and application are rooted in fundamental principles of organic chemistry. The Friedel-Crafts acylation provides a reliable and scalable route to its production, yielding a versatile intermediate. Its structural features make it an important building block in the synthesis of high-value molecules, particularly in the pharmaceutical industry. This guide has provided the core technical knowledge, from reaction mechanisms to practical protocols and applications, to empower researchers and scientists in leveraging this compound for advanced scientific discovery.
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